molecular formula C17H22N2O4S2 B2820106 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide CAS No. 1251670-40-2

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide

Cat. No.: B2820106
CAS No.: 1251670-40-2
M. Wt: 382.49
InChI Key: YMBJAPGNDQYSBO-UHFFFAOYSA-N
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Description

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in their substituents.

    Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic rings.

Uniqueness

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-propan-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-5-23-14-8-6-13(7-9-14)19(4)25(21,22)15-10-11-24-16(15)17(20)18-12(2)3/h6-12H,5H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBJAPGNDQYSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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